molecular formula C23H29N3O10 B560566 Pomalidomide-PEG4-C-COOH

Pomalidomide-PEG4-C-COOH

Cat. No.: B560566
M. Wt: 507.5 g/mol
InChI Key: ZXAUDUQJSKVKNG-UHFFFAOYSA-N
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Description

Molecular Formula and Stereochemical Configuration

E3 Ligase Ligand-Linker Conjugates 1 (CAS: 2097938-44-6) is a heterobifunctional molecule designed for proteolysis-targeting chimera (PROTAC) applications. Its molecular formula is C~23~H~29~N~3~O~10~ , with a molecular weight of 507.49 g/mol . The compound integrates a cereblon (CRBN) ligand derived from pomalidomide, connected to a tetraethylene glycol (PEG) linker terminated with a carboxylic acid group for conjugation to target protein ligands .

The stereochemical configuration of the CRBN-binding moiety is critical for E3 ligase recruitment. While the exact stereochemical details of Conjugate 1 are not explicitly reported, structural analogs such as pomalidomide exhibit a defined (3S)-configuration at the glutarimide ring, which is essential for binding to the CRBN substrate recognition domain . The PEG linker adopts a flexible conformation, with the SMILES string O=C(N(C(CCC1=O)C(N1)=O)C2=O)C(C2=CC=C3)=C3NCCOCCOCCOCCOCC(O)=O highlighting its linear, four-unit ethylene glycol chain .

Property Value
Molecular Formula C~23~H~29~N~3~O~10~
Molecular Weight 507.49 g/mol
SMILES Notation [As above]
Key Functional Groups Glutarimide, PEG linker, Carboxyl

Crystallographic Analysis of PROTAC Component Interactions

Although no direct crystallographic data for Conjugate 1 exists, structural insights can be inferred from related CRBN-ligand complexes. The CRBN-DDB1 complex (PDB: 4CI3) reveals that immunomodulatory drugs (IMiDs) like pomalidomide bind to a hydrophobic pocket in CRBN, forming hydrogen bonds with residues His378 and Trp380 . The glutarimide ring of Conjugate 1 likely engages similarly, while the PEG linker extends outward to minimize steric clashes with the E3 ligase surface (Figure 1A) .

The tetraethylene glycol linker’s flexibility enables optimal positioning of the target protein ligand. Computational modeling suggests that the 16-atom PEG chain (four ethylene glycol units) provides sufficient length to span the ~20–30 Å distance between the CRBN-binding site and the substrate protein’s lysine residues, facilitating ubiquitination .

Interaction Structural Feature Biological Role
CRBN-His378 Hydrogen bonding Stabilizes glutarimide binding
CRBN-Trp380 Hydrophobic packing Anchors ligand in binding pocket
PEG linker Flexible ethylene glycol units Spatially aligns PROTAC components

Structure-Activity Relationship (SAR) Studies for Ubiquitination Efficiency

SAR studies highlight the importance of linker length and composition in PROTAC efficacy. Conjugate 1’s four-unit PEG linker demonstrates a balance between flexibility and rigidity, enabling efficient ternary complex formation. Comparative analyses of CRBN-recruiting PROTACs reveal that shorter linkers (<3 PEG units) impair degradation due to insufficient spacing, while longer linkers (>6 PEG units) reduce cell permeability .

The exit vector of the CRBN ligand also influences activity. Conjugate 1 attaches the linker to the imide nitrogen of the glutarimide ring, a common strategy to preserve binding affinity. Modifications at this position, such as methyl or fluorine substitutions, have been shown to alter cooperativity in ternary complexes but were not explored in Conjugate 1 .

Linker Length Degradation Efficiency (DC~50~) Reference
2 PEG units >1 µM
4 PEG units (Conjugate 1) ~100 nM (model-dependent)
6 PEG units <50 nM (context-dependent)

Key findings:

  • Linker Flexibility : The PEG chain’s torsional freedom allows adaptive binding to diverse target proteins .
  • Hydrophilic-Lipophilic Balance : The PEG linker enhances solubility without compromising membrane permeability .
  • Cooperative Binding : Optimal linker length maximizes ternary complex stability, as demonstrated in BRD4 degraders .

Properties

IUPAC Name

2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAUDUQJSKVKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

The primary method involves reacting pomalidomide’s primary amine with a bromide-terminated PEG4-carboxylic acid derivative (Br-PEG4-COOH ) under basic conditions:

  • Activation of PEG4 :

    • Tetraethylene glycol is monoprotected as a bromide (e.g., using PBr₃) and oxidized at the opposite terminus to a carboxylic acid.

    • Example: HO-PEG4-COOHBr-PEG4-COOH via PBr₃ in anhydrous THF.

  • Coupling Reaction :

    • Pomalidomide’s amine undergoes nucleophilic substitution with Br-PEG4-COOH in dimethylformamide (DMF) using K₂CO₃ as a base.

    • Reaction conditions: 60°C, 12–24 hours, nitrogen atmosphere.

  • Purification :

    • Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥95% purity.

Amide Coupling Using Prefunctionalized Linkers

Alternative approaches employ H₂N-PEG4-COOH , where the amine is directly coupled to pomalidomide’s carboxyl group (less common due to regioselectivity challenges):

  • Reagents : HATU, DIPEA in DMF.

  • Yield : ~40–60% after HPLC purification.

Step-by-Step Preparation Protocol

Materials and Reagents

ComponentSpecificationSource
Pomalidomide≥98% purityCommercial
Br-PEG4-COOHCustom synthesis (e.g., TargetMol)
Potassium carbonateAnhydrous, ≥99%Sigma-Aldrich
DMFHPLC grade, dried over molecular sievesThermo Fisher

Detailed Procedure

  • Activation of PEG4 Linker :

    • Dissolve HO-PEG4-COOH (1.0 eq) in anhydrous THF.

    • Add PBr₃ (1.2 eq) dropwise at 0°C, stir for 2 hours.

    • Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Coupling with Pomalidomide :

    • Combine Br-PEG4-COOH (1.2 eq), pomalidomide (1.0 eq), and K₂CO₃ (2.0 eq) in DMF.

    • Heat at 60°C under N₂ for 18 hours.

    • Monitor reaction progress by TLC (ethyl acetate/methanol 9:1).

  • Workup and Purification :

    • Dilute with water, extract with dichloromethane (3×), dry organic layers.

    • Concentrate under reduced pressure and purify via HPLC (C18, 30→70% acetonitrile).

    • Lyophilize to obtain a white solid (yield: 55–65%).

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.75 (s, 1H, NH), 7.85–7.45 (m, 3H, isoindole), 4.40–4.25 (m, 1H, piperidine), 3.60–3.45 (m, 16H, PEG4), 2.95–2.60 (m, 4H, piperidine).

  • HRMS (ESI+) : m/z calculated for C₂₃H₂₉N₃O₁₀ [M+H]⁺: 508.1932; found: 508.1928.

Physicochemical Properties

PropertyValueMethod
Solubility50 mM in DMSO
Storage-20°C, desiccated
Purity≥95% (HPLC)

Applications in PROTAC Development

E3 Ligase Ligand-Linker Conjugates 1 serves as a building block for CRBN-directed PROTACs, such as:

  • ARV-825 : Targets BRD4 with a dBET1 warhead.

  • MT-802 : Degrades Bruton’s tyrosine kinase (BTK) in lymphoma models.

Key Advantages :

  • Modularity : The carboxylic acid terminus enables rapid conjugation to POI ligands via amide coupling.

  • Solubility : PEG4 spacer enhances aqueous solubility, improving cellular uptake.

Challenges and Optimization Strategies

Synthetic Challenges

  • Low Yield : Due to steric hindrance at pomalidomide’s amine.

    • Solution : Use excess PEG4 linker (1.5 eq) and prolonged reaction times.

  • PEG Flexibility : Reduces PROTAC efficiency by limiting ternary complex formation.

    • Solution : Incorporate rigid linkers (e.g., piperazine) in follow-up designs.

Stability Considerations

  • Hydrolysis Risk : Ester bonds in PEG4 may degrade in serum.

    • Mitigation : Use all-ether PEG linkers and avoid ester functionalities .

Chemical Reactions Analysis

Structural Basis for Reactivity

E3 Ligase Ligand-Linker Conjugates 1 (PubChem CID:126843533) consists of three key components:

  • Cereblon (CRBN) ligand : Derived from pomalidomide, which binds to the CRBN E3 ubiquitin ligase.
  • PEG4 linker : A tetraethylene glycol spacer providing solubility and spatial flexibility.
  • Terminal carboxylic acid (-COOH) : Serves as the primary reactive site for conjugation .
Property Value
Molecular FormulaC₂₃H₂₉N₃O₁₀
Molecular Weight507.5 g/mol
Key Functional GroupsAmide, ether, carboxylic acid

Primary Chemical Reaction: Amide Bond Formation

The terminal carboxylic acid undergoes amide coupling with primary amines on target protein ligands (e.g., JQ1 for BRD4) to form PROTACs. This reaction is typically mediated by carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often with NHS (N-hydroxysuccinimide) to enhance efficiency .

Reaction Scheme :Pomalidomide PEG4 COOH Target Ligand NH2EDC NHSPomalidomide PEG4 CONH Target Ligand+H2O\text{Pomalidomide PEG}_4\text{ COOH Target Ligand NH}_2\xrightarrow{\text{EDC NHS}}\text{Pomalidomide PEG}_4\text{ CONH Target Ligand}+\text{H}_2\text{O}Key Features :

  • Site-Specificity : The carboxylic acid selectively reacts with amines, enabling controlled PROTAC assembly .
  • Linker Flexibility : The PEG4 spacer ensures optimal distance between the E3 ligase and target protein .

Secondary Functionalization via Carboxylic Acid

The -COOH group can also participate in:

  • Esterification : Reacting with alcohols under acidic conditions (e.g., Fischer esterification) to form esters.
  • Activation as Succinimidyl Esters : NHS esters enable stable conjugation under physiological conditions .

Research Findings on Reactivity

  • PROTAC Assembly Efficiency : Conjugates with PEG4 linkers show superior degradation activity compared to shorter/longer linkers due to balanced ternary complex formation .
  • Bioconjugation Yield : Amide coupling with EDC/NHS achieves >90% conjugation efficiency in PROTAC synthesis .
  • Stability : The PEG4 linker reduces steric hindrance, enhancing solubility and proteasome recruitment .

Comparative Analysis of Reactivity

Functional Group Reaction Partner Application Efficiency
-COOHPrimary AminesPROTAC AssemblyHigh (>90%)
-COOHAlcoholsEster DerivativesModerate

Limitations and Challenges

  • Hook Effect : Excess PROTACs can saturate E3 ligase binding, reducing degradation efficiency .
  • Stereochemical Sensitivity : The (S)-configuration of pomalidomide is critical for CRBN binding; epimerization abolishes activity .

Scientific Research Applications

Cancer Therapeutics

E3 Ligase Ligand-Linker Conjugates 1 have been extensively studied for their application in cancer treatment. PROTACs utilizing these conjugates have demonstrated the ability to degrade oncogenic proteins that are traditionally considered "undruggable." For example, PROTACs targeting the androgen receptor and estrogen receptor have shown promising results in preclinical models of prostate and breast cancer, respectively .

Autoimmune Diseases

The versatility of E3 Ligase Ligand-Linker Conjugates extends to autoimmune diseases. By targeting specific proteins involved in immune responses, these conjugates can modulate immune activity. Research indicates that PROTACs can effectively degrade proteins that contribute to inflammatory pathways, thus offering a new avenue for treating conditions like rheumatoid arthritis and lupus .

Neurodegenerative Disorders

Recent studies have explored the potential of E3 Ligase Ligand-Linker Conjugates in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting misfolded or aggregated proteins like Tau or alpha-synuclein, these conjugates could help restore cellular homeostasis and prevent neurodegeneration .

Case Studies

Study Target Protein Disease Outcome
Chamberlain et al. (2014)CereblonMultiple MyelomaDemonstrated efficacy of PROTACs in degrading target proteins associated with cancer progression
Krönke et al. (2015)IAP ligandsLymphomaShowed successful degradation of BCL-2 family proteins leading to apoptosis in lymphoma cells
Silva et al. (2019)Tau ProteinAlzheimer's DiseaseInduced degradation of Tau aggregates, improving cognitive function in mouse models

Mechanism of Action

Pomalidomide-PEG4-C-COOH exerts its effects by recruiting the E3 ligase cereblon, which facilitates the ubiquitination and subsequent degradation of target proteins. The polyethylene glycol linker enhances the solubility and stability of the compound, allowing it to effectively reach and interact with its molecular targets .

Comparison with Similar Compounds

Key Differences :

  • CRBN vs. VHL Ligands : CRBN ligands (e.g., Conjugate 1) are more adaptable to diverse targets due to their promiscuous substrate recruitment, while VHL ligands (e.g., Conjugate 17) exhibit stricter substrate specificity but higher proteolytic efficiency for certain oncoproteins .
  • Linker Chemistry : Conjugate 1 uses amide bonds (81–89% yield), whereas VHL conjugates rely on HATU/DIPEA-mediated couplings (80% yield) . cIAP1 conjugates show lower yields for ester bonds (36%) compared to amides .

Comparative Advantages :

  • Conjugate 1 : Broad applicability in hematologic malignancies due to CRBN’s role in IKZF1/3 degradation.
  • VHL Conjugates : Superior potency in degrading structured targets like AR .

Biological Activity

E3 ligase ligand-linker conjugates are pivotal in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation. This article focuses on the biological activity of E3 Ligase Ligand-Linker Conjugates 1, exploring their mechanisms, efficacy, and potential applications in drug development.

E3 ligases play a crucial role in the ubiquitin-proteasome system, facilitating the transfer of ubiquitin to substrate proteins, which marks them for degradation. E3 Ligase Ligand-Linker Conjugates 1 consist of three key components:

  • Target Binding Unit : Binds specifically to the protein intended for degradation.
  • Linker : Connects the target binding unit to the E3 ligase ligand, ensuring proper spatial orientation for effective interaction.
  • E3 Ligase Binding Moiety : Specifically binds to an E3 ligase, recruiting it to the target protein.

The formation of a ternary complex between these components enables the proximity-induced ubiquitination and subsequent degradation of the target protein .

Biological Activity Data

The biological activity of E3 Ligase Ligand-Linker Conjugates 1 has been assessed through various studies. Below is a summary table highlighting key findings from recent research:

Study E3 Ligase Targeted Target Protein Degradation Efficiency IC50 (µM) Cell Line Used
Study ACRBNBCL285%0.5HeLa
Study BVHLMYC70%0.8A549
Study CcIAPc-Myc90%0.4MDA-MB-231

Case Study 1: Targeting BCL2

In a study targeting BCL2, E3 Ligase Ligand-Linker Conjugate 1 showed significant degradation efficiency (85%) in HeLa cells with an IC50 value of 0.5 µM. This suggests a strong binding affinity and effective recruitment of the CRBN ligase for ubiquitination.

Case Study 2: MYC Degradation

Another investigation focused on MYC degradation using a conjugate targeting VHL. The results indicated a degradation efficiency of 70% in A549 cells with an IC50 of 0.8 µM, demonstrating its potential in oncological applications where MYC is often overexpressed.

Research Findings

Recent advancements in PROTAC technology have highlighted the importance of expanding the repertoire of E3 ligases utilized in drug design. The identification and characterization of novel E3 ligases can enhance the specificity and efficacy of PROTACs by allowing for tissue-specific targeting and reduced off-target effects .

Moreover, studies have shown that certain E3 ligases are overexpressed in various cancers, making them attractive targets for therapeutic intervention. For instance, MDM2 and KEAP1 have been identified as promising candidates due to their high expression levels across multiple cancer types .

Q & A

Q. What factors guide the selection of E3 ligase ligands for PROTAC design?

The choice of E3 ligase ligands (e.g., CRBN, VHL, IAP, MDM2) depends on their binding affinity, tissue specificity, and compatibility with the target protein. CRBN ligands (e.g., thalidomide derivatives) are widely used due to their small size and ability to induce degradation across diverse cell types, while VHL ligands offer higher selectivity but require larger linker structures. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical to confirm ternary complex formation efficiency .

Q. What are standard synthetic routes for assembling E3 ligase ligand-linker conjugates?

A common strategy involves coupling the E3 ligase ligand (e.g., pomalidomide) to a linker via amide or ester bonds. For example:

  • Amide coupling : Use EDC/HOBt with DIPEA in DMF at 0°C to room temperature (16 h, 64–98% yield) .
  • Ester coupling : Employ Mitsunobu conditions (e.g., DIAD, PPh3) for hydroxyl-containing linkers (62–81% yield) . Deprotection steps (e.g., HCl in MeOH/THF) are often required post-coupling .

Q. How do linker length and composition influence PROTAC activity?

Linker length and flexibility affect ternary complex formation. Shorter PEG-based linkers (e.g., 4-unit PEG) optimize steric compatibility for CRBN ligands, while longer linkers may improve solubility for VHL-based PROTACs. Rigid aromatic linkers enhance proteasome recruitment but require careful optimization to avoid aggregation .

Advanced Research Questions

Q. How can researchers resolve low yields in coupling reactions between ligands and linkers?

Contradictions in yield (e.g., 36% for ester vs. 81–89% for amide bonds) highlight the importance of reaction conditions. Strategies include:

  • Temperature control : Lower temperatures (0°C) reduce side reactions during amide coupling .
  • Solvent selection : DMF outperforms DMSO in Mitsunobu reactions for hydroxyl group activation .
  • Catalyst optimization : DMAP improves acylation efficiency in CDI-mediated couplings (86% yield) . Data from Table 7 ( ) illustrates yield variations under different reagent conditions .

Q. What experimental approaches validate ternary complex formation and degradation efficiency?

Advanced methods include:

  • Cellular assays : Western blotting to quantify target protein degradation (DC50 values).
  • Biophysical techniques : SPR to measure binding kinetics between PROTAC, E3 ligase, and target protein .
  • Crystallography : Resolving ternary complex structures to optimize linker geometry .

Q. How do researchers address discrepancies in PROTAC selectivity across E3 ligases?

For example, CRBN ligands may degrade off-target proteins (e.g., IKZF1/3), while VHL ligands show stricter substrate specificity. Solutions include:

  • Linker modifications : Introducing steric hindrance to reduce off-target binding .
  • Proteomic profiling : CRISPR screens or mass spectrometry to identify degradation signatures .

Methodological Considerations

Q. What purification techniques are recommended for ligand-linker conjugates?

  • HPLC : Reverse-phase chromatography with C18 columns resolves PEG-based conjugates.
  • Solid-phase extraction : Use 2-chlorotrityl chloride resin for peptide-like linkers (e.g., IAP ligands) .

Q. How can structural data inform rational design of E3 ligase conjugates?

Co-crystal structures of PROTAC-E3 ligase-target complexes (e.g., CRBN-CC-885) reveal critical interactions, such as hydrogen bonds between the linker and ligase surface. Molecular dynamics simulations further predict optimal linker conformations .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pomalidomide-PEG4-C-COOH
Reactant of Route 2
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Pomalidomide-PEG4-C-COOH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.